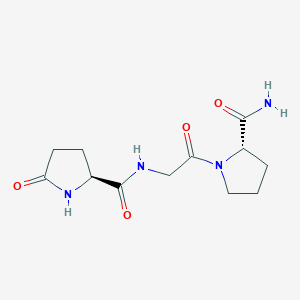
5-Oxo-L-prolylglycyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Oxo-L-prolylglycyl-L-prolinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is composed of three amino acids: 5-oxo-L-proline, glycine, and L-proline, linked together in a specific sequence. The presence of the 5-oxo group in the proline residue imparts distinct chemical and biological characteristics to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolylglycyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid (5-oxo-L-proline) to a solid resin support. Subsequent amino acids (glycine and L-proline) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the compound is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for scaling up the production process while maintaining the quality of the final product.
化学反応の分析
Types of Reactions
5-Oxo-L-prolylglycyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The 5-oxo group in the proline residue can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the 5-oxo group to a hydroxyl group, resulting in the formation of hydroxyproline derivatives.
Substitution: The amide bonds in the peptide chain can be targeted for substitution reactions, leading to the formation of modified peptides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 5-oxo group may yield carboxylic acids, while reduction may produce hydroxyproline derivatives. Substitution reactions can result in a variety of modified peptides with different functional groups.
科学的研究の応用
5-Oxo-L-prolylglycyl-L-prolinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex peptides and proteins. Its unique structure allows for the study of peptide bond formation and stability.
Biology: In biological research, this compound serves as a model peptide for studying protein folding, enzyme-substrate interactions, and peptide transport mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its stability and bioavailability make it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for synthesizing other bioactive compounds.
作用機序
The mechanism of action of 5-Oxo-L-prolylglycyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate enzymes involved in peptide metabolism, affecting cellular functions such as signal transduction, protein synthesis, and degradation.
類似化合物との比較
Similar Compounds
5-Oxo-L-proline: A precursor to 5-Oxo-L-prolylglycyl-L-prolinamide, this compound is involved in glutathione metabolism and has antioxidant properties.
L-proline: An amino acid that plays a crucial role in protein synthesis and structure. It is a key component of collagen and other structural proteins.
Glycyl-L-proline: A dipeptide composed of glycine and L-proline, used in studies of peptide transport and metabolism.
Uniqueness
This compound is unique due to the presence of the 5-oxo group in the proline residue, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications.
特性
CAS番号 |
42294-01-9 |
|---|---|
分子式 |
C12H18N4O4 |
分子量 |
282.30 g/mol |
IUPAC名 |
(2S)-N-[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c13-11(19)8-2-1-5-16(8)10(18)6-14-12(20)7-3-4-9(17)15-7/h7-8H,1-6H2,(H2,13,19)(H,14,20)(H,15,17)/t7-,8-/m0/s1 |
InChIキー |
XKFFWWWMHGXEPW-YUMQZZPRSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCC(=O)N2)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCC(=O)N2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![3-Chloro-2-[(3-chloroprop-1-en-2-yl)sulfanyl]prop-1-ene](/img/structure/B14648251.png)
![2-[3-(Naphthalen-2-yl)-3-oxopropanoyl]benzoic acid](/img/structure/B14648277.png)
![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
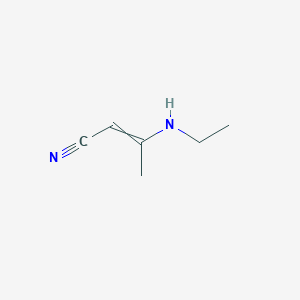

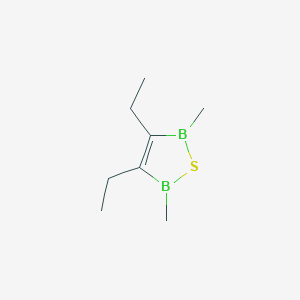
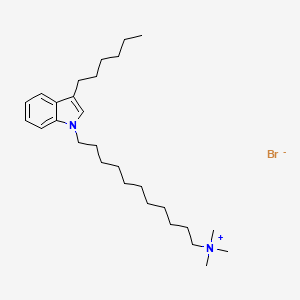

![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
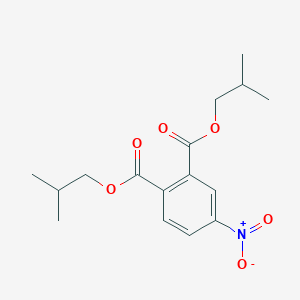
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
